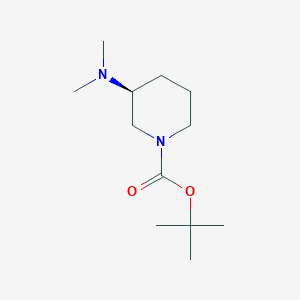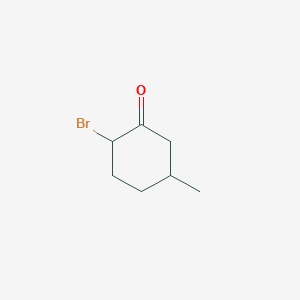
2-Bromo-5-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylcyclohexanone is an organic compound that belongs to the class of cyclohexanones It features a bromine atom and a methyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylcyclohexanone typically involves the bromination of 5-methylcyclohexanone. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylcyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include 5-methylcyclohexanone derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 2-bromo-5-methylcyclohexanol.
Oxidation: Products include 2-bromo-5-methylcyclohexanoic acid and other oxidized forms.
Scientific Research Applications
2-Bromo-5-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylcyclohexanone involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylcyclohexanone
- 5-Bromo-2-methylcyclohexanone
- 2-Chloro-5-methylcyclohexanone
Uniqueness
2-Bromo-5-methylcyclohexanone is unique due to the specific positioning of the bromine and methyl groups on the cyclohexanone ring. This structural arrangement imparts distinct chemical properties and reactivity patterns compared to its analogs. The presence of the bromine atom at the 2-position and the methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for targeted chemical synthesis and research applications.
Properties
CAS No. |
89886-68-0 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromo-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-2-3-6(8)7(9)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


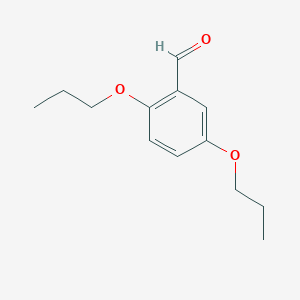
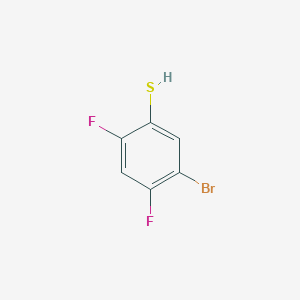
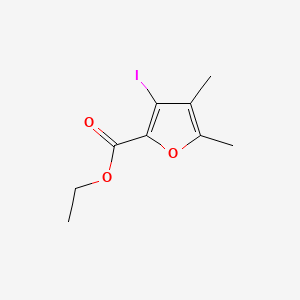
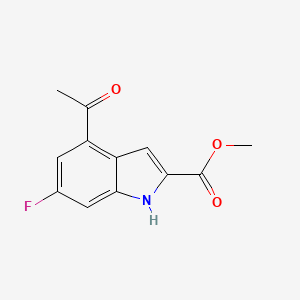
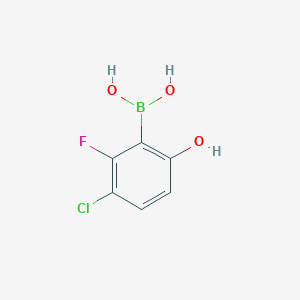
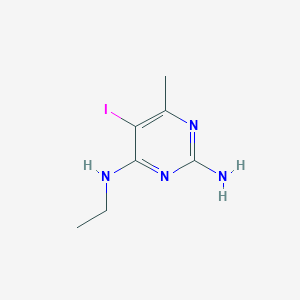

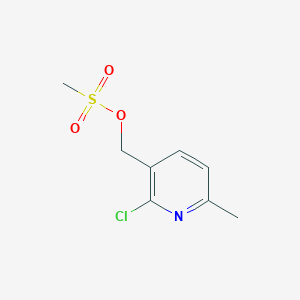
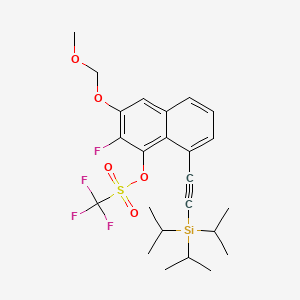
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)

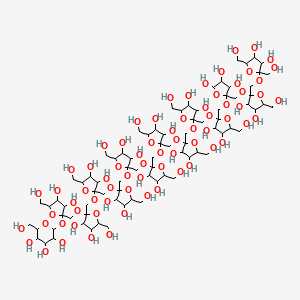
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
